N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide
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Overview
Description
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE is a complex organic compound with the molecular formula C12H9N3O2S4. It is characterized by its unique structure, which includes a dithiolo-dithiepin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with a dithiolo-dithiepin derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Medicine: Research is ongoing into its potential use as an antibacterial drug, especially for antibiotic-resistant infections.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential RNA molecules. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function .
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase and have shown potent antimicrobial activity.
Rifamycins: A class of antibiotics that inhibit bacterial RNA polymerase but through a different binding site.
Uniqueness
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE is unique due to its dithiolo-dithiepin ring system, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9N3O2S4 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[(2-oxo-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H9N3O2S4/c16-9(7-1-3-13-4-2-7)15-14-8-5-18-10-11(19-6-8)21-12(17)20-10/h1-4H,5-6H2,(H,15,16) |
InChI Key |
XASXGXZKFYGBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=NC=C2)CSC3=C(S1)SC(=O)S3 |
Origin of Product |
United States |
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